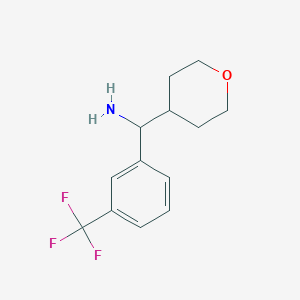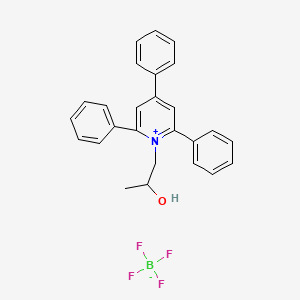
Methyl 15-fluoropentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s structure consists of a pentadecanoic acid (15-carbon) chain with a methyl group (CH3) attached to the carboxyl group.
- It finds applications in various fields due to its unique properties.
Methyl 15-fluoropentadecanoate: is a chemical compound with the molecular formula CHFO. It belongs to the class of esters and contains a fluorine atom.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of Methyl 15-fluoropentadecanoate involves introducing a fluorine atom into the pentadecanoic acid structure. Specific synthetic routes may vary, but fluorination reactions are commonly employed.
Reaction Conditions: Fluorination can be achieved using reagents such as hydrogen fluoride (HF) or fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Analyse Chemischer Reaktionen
Reactivity: Methyl 15-fluoropentadecanoate can undergo various reactions, including
Common Reagents and Conditions: Reactions typically involve strong acids or bases, as well as specific reducing or oxidizing agents.
Major Products: The products depend on the specific reaction conditions, but they may include fluorinated derivatives, alcohols, or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 15-fluoropentadecanoate serves as a valuable fluorinated building block for designing new molecules with enhanced properties.
Biology: Researchers explore its use in bioconjugation, labeling, and tracking studies.
Medicine: Fluorinated compounds often play a role in drug development due to their unique pharmacokinetics and metabolic stability.
Wirkmechanismus
- The exact mechanism by which Methyl 15-fluoropentadecanoate exerts its effects depends on its specific application.
- In drug development, fluorination can enhance drug stability, alter binding interactions, and influence metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Methyl 15-fluoropentadecanoate’s uniqueness lies in its fluorine substitution at the 15th carbon position.
Similar Compounds: While there are no direct analogs, other fluorinated esters and fatty acid derivatives share some similarities.
Eigenschaften
Molekularformel |
C16H31FO2 |
|---|---|
Molekulargewicht |
274.41 g/mol |
IUPAC-Name |
methyl 15-fluoropentadecanoate |
InChI |
InChI=1S/C16H31FO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 |
InChI-Schlüssel |
FXZAZYUTOGGDIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


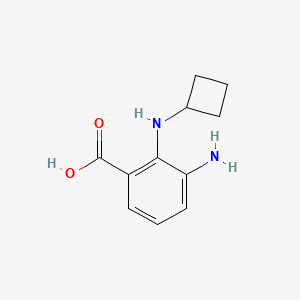
![2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B13329220.png)
![tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13329225.png)
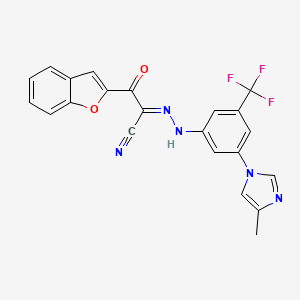
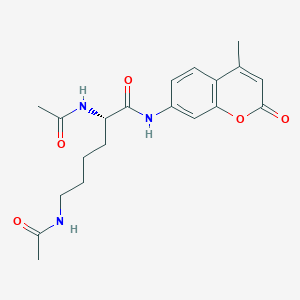
![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)
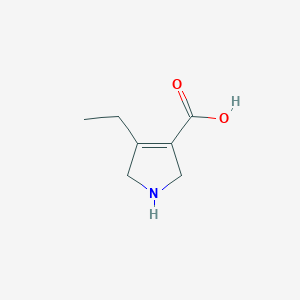
![[2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea](/img/structure/B13329261.png)
![4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine](/img/structure/B13329266.png)

![tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13329287.png)
